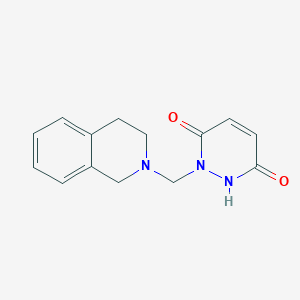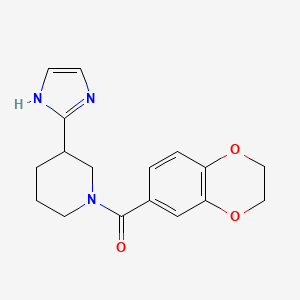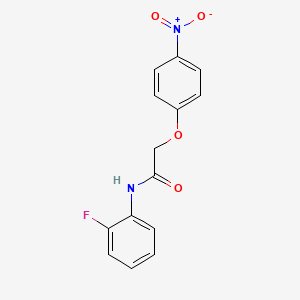![molecular formula C22H29N5O3 B5547593 4-[4-(3,5-dimethoxybenzoyl)-1-piperazinyl]-2-methyl-6-(1-pyrrolidinyl)pyrimidine](/img/structure/B5547593.png)
4-[4-(3,5-dimethoxybenzoyl)-1-piperazinyl]-2-methyl-6-(1-pyrrolidinyl)pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
Synthesis pathways for structurally related pyrimidine derivatives involve complex reactions, offering insights into potential methods for synthesizing "4-[4-(3,5-dimethoxybenzoyl)-1-piperazinyl]-2-methyl-6-(1-pyrrolidinyl)pyrimidine." For example, Grivsky et al. (1980) described a synthesis route for a similar compound, highlighting the general applicability of their method for preparing substituted benzyl pyrido[2,3-d]pyrimidines, which could be adapted for our compound of interest (Grivsky et al., 1980).
Molecular Structure Analysis
The crystal and molecular structures of related compounds have been characterized, such as in the work by Karczmarzyk and Malinka (2004), who detailed the structures of dimethylisothiazolopyridin derivatives. These analyses provide a foundation for understanding the structural aspects of "4-[4-(3,5-dimethoxybenzoyl)-1-piperazinyl]-2-methyl-6-(1-pyrrolidinyl)pyrimidine" by analogy (Karczmarzyk & Malinka, 2004).
Chemical Reactions and Properties
Exploring the chemical reactivity and properties, compounds with similar structural motifs have shown diverse reactivity patterns. For instance, Sako et al. (2000) discussed the synthesis and applications of labeled pyrimidine derivatives, revealing insights into potential reactions and properties that our compound may exhibit (Sako et al., 2000).
Physical Properties Analysis
The physical properties of pyrimidine derivatives, including solubility, melting points, and crystalline structure, are crucial for their practical application. Studies like those conducted by Bushuev et al. (2010) on copper(II) complexes offer valuable parallels for understanding the physical characteristics of our compound (Bushuev et al., 2010).
科学的研究の応用
Synthesis and Biological Activities
Novel Heterocyclic Compounds Synthesis
Research has demonstrated the synthesis of novel heterocyclic compounds derived from similar structural frameworks, exhibiting significant anti-inflammatory and analgesic properties. These compounds, including pyrimidine derivatives, have shown potential as cyclooxygenase inhibitors, suggesting a pathway for developing new therapeutic agents (Abu‐Hashem et al., 2020).
Antiproliferative Activity Against Cancer Cell Lines
Studies on pyrimidine derivatives have unveiled their antiproliferative effects against various human cancer cell lines, highlighting their potential as anticancer agents. This suggests that similar compounds could be explored for their antitumor properties, offering a basis for novel oncological treatments (Mallesha et al., 2012).
Chemical Properties and Applications
Quantum Chemical and Molecular Dynamics Studies
Investigations into piperidine derivatives have provided insights into their adsorption and corrosion inhibition properties on iron surfaces. Such studies are crucial for understanding the interaction mechanisms of pyrimidine compounds at the molecular level, potentially paving the way for their application in material science and corrosion protection (Kaya et al., 2016).
Structural and Spectroscopic Analysis
Theoretical and vibrational spectroscopic studies on pyrimidine derivatives have elucidated their structural stability and spectral characteristics, contributing to a deeper understanding of their chemical behavior. This knowledge is essential for designing molecules with desired properties for various scientific applications (Arı et al., 2020).
特性
IUPAC Name |
(3,5-dimethoxyphenyl)-[4-(2-methyl-6-pyrrolidin-1-ylpyrimidin-4-yl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N5O3/c1-16-23-20(25-6-4-5-7-25)15-21(24-16)26-8-10-27(11-9-26)22(28)17-12-18(29-2)14-19(13-17)30-3/h12-15H,4-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADWLDHIAJRAUDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCN(CC2)C(=O)C3=CC(=CC(=C3)OC)OC)N4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[4-(3,5-Dimethoxybenzoyl)-1-piperazinyl]-2-methyl-6-(1-pyrrolidinyl)pyrimidine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[3-(2-ethyl-1H-imidazol-1-yl)propyl]-3-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazole-5-carboxamide](/img/structure/B5547512.png)


![4-[(4-bromo-5-methoxy-2-methylphenyl)sulfonyl]morpholine](/img/structure/B5547534.png)
![3-(3-methyl-1H-pyrazol-1-yl)-6-[4-(phenylacetyl)-1-piperazinyl]pyridazine](/img/structure/B5547537.png)
![3-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]-N'-(2-thienylmethylene)propanohydrazide](/img/structure/B5547544.png)

![N-(3-fluorobenzyl)-N'-[(5-isobutyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)methyl]urea](/img/structure/B5547552.png)
![ethyl 2-[(methoxycarbonyl)amino]-4-methyl-5-phenyl-3-thiophenecarboxylate](/img/structure/B5547568.png)

![1-(2-phenylethyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one 5-oxide](/img/structure/B5547583.png)
![4,8-diethoxy-1,3-dimethylcyclohepta[c]pyrrole](/img/structure/B5547586.png)

